![molecular formula C15H22O5 B12321847 Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-](/img/structure/B12321847.png)
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a complex carbohydrate derivative with the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Vorbereitungsmethoden
The synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves several steps. One common method includes the protection of hydroxyl groups, selective methylation, and benzylation . The reaction conditions typically involve the use of solvents like chloroform and dichloromethane, and reagents such as methyl iodide and benzyl chloride .
Analyse Chemischer Reaktionen
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution and oxidation . Common reagents used in these reactions include sodium iodide, acetic anhydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can lead to the formation of iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of proteomics . It is used as a building block for the synthesis of more complex carbohydrates and glycosides, which are essential in studying protein-carbohydrate interactions . Additionally, it has potential therapeutic applications due to its structural similarity to biologically active molecules. In the field of medicine, it can be used to develop novel drugs targeting specific carbohydrate-binding proteins.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can be compared to other similar compounds such as Methyl 6-deoxy-3-C-methyl-2-O-benzyl-4-O-methyl-α-L-talopyranoside and Methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside lies in its specific methylation and benzylation pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22O5 |
---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3 |
InChI-Schlüssel |
DNQLPGZLKBRKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.